molecular formula C12H15NO2S B11869838 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine CAS No. 62035-88-5

1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine

Cat. No.: B11869838
CAS No.: 62035-88-5
M. Wt: 237.32 g/mol
InChI Key: PCCBLWUASASHJC-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine is an organic compound that features an aziridine ring substituted with a benzenesulfonyl group and a but-3-en-1-yl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine can be synthesized through the reaction of benzenesulfonyl chloride with 2-(but-3-en-1-yl)aziridine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of more complex molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve ring-opening.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various ring-opened products depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, leading to ring-opening and the formation of new bonds. This reactivity makes it a valuable intermediate in organic synthesis and drug development.

Comparison with Similar Compounds

    1-(Benzenesulfonyl)aziridine: Lacks the but-3-en-1-yl group, making it less versatile in certain synthetic applications.

    2-(But-3-en-1-yl)aziridine: Lacks the benzenesulfonyl group, resulting in different reactivity and applications.

Uniqueness: 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine is unique due to the presence of both the benzenesulfonyl and but-3-en-1-yl groups, which confer distinct reactivity and versatility in synthetic applications

Properties

CAS No.

62035-88-5

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-but-3-enylaziridine

InChI

InChI=1S/C12H15NO2S/c1-2-3-7-11-10-13(11)16(14,15)12-8-5-4-6-9-12/h2,4-6,8-9,11H,1,3,7,10H2

InChI Key

PCCBLWUASASHJC-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CN1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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